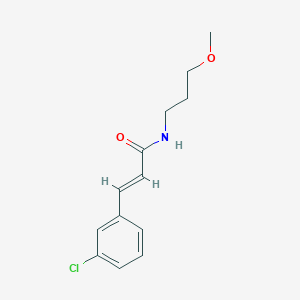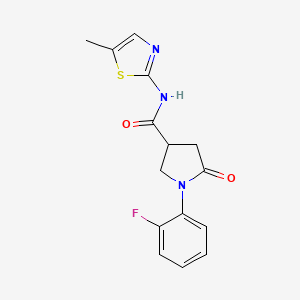![molecular formula C28H31N3 B4674271 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B4674271.png)
2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]
描述
2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane], also known as BQS, is a heterocyclic compound with potential therapeutic applications. BQS has been shown to exhibit a range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.
科学研究应用
2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
作用机制
The exact mechanism of action of 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] is not fully understood, but it is believed to act through multiple pathways. 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. Additionally, 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been found to have anti-inflammatory and anti-viral properties. 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has also been shown to inhibit the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] in lab experiments is its relatively low toxicity. 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] has been shown to have minimal toxicity in animal studies, making it a safer alternative to other anti-cancer drugs. However, one limitation of using 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]. One area of interest is in the development of 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] and its potential applications in the treatment of neurological disorders. Finally, more research is needed to determine the safety and efficacy of 2-benzyl-4-(1-pyrrolidinyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane] in human clinical trials.
属性
IUPAC Name |
2-benzyl-4-pyrrolidin-1-ylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3/c1-3-11-21(12-4-1)19-24-29-26-23-14-6-5-13-22(23)20-28(15-7-2-8-16-28)25(26)27(30-24)31-17-9-10-18-31/h1,3-6,11-14H,2,7-10,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDQZYBHCFNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=NC(=N4)CC5=CC=CC=C5)N6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4674193.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4674202.png)
![8,9-dimethyl-2-phenyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4674207.png)
![2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4674214.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4674215.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4674222.png)
![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4674234.png)


![2-[(2-hydroxyethyl)thio]-N-1-naphthylacetamide](/img/structure/B4674246.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4674256.png)
![isopropyl 2-{[(4-bromophenyl)acetyl]amino}-4-(4-cyclohexylphenyl)-3-thiophenecarboxylate](/img/structure/B4674261.png)

![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-iodobenzamide](/img/structure/B4674295.png)